Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate
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Overview
Description
Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is a complex organic compound belonging to the quinoxaline family. This compound is characterized by its unique triazoloquinoxaline core, which is known for its diverse biological activities. The presence of the ethyl ester and benzyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is primarily known to target DNA . It intercalates into the DNA structure, which can disrupt the normal functioning of cells .
Mode of Action
The compound this compound interacts with its target, DNA, by intercalating between the base pairs . This intercalation can cause changes in the DNA structure, affecting its replication and transcription processes .
Biochemical Pathways
The interaction of this compound with DNA affects various biochemical pathways. It has been observed to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to programmed cell death or apoptosis, particularly in cancer cells .
Pharmacokinetics
Its molecular weight of 33236 suggests that it may have suitable properties for bioavailability .
Result of Action
The result of this compound’s action is primarily the induction of apoptosis in cells . By intercalating into DNA and affecting the balance of pro-apoptotic and anti-apoptotic proteins, it can lead to cell death . This makes it a potential candidate for anticancer therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the compound’s stability and interaction with DNA . .
Biochemical Analysis
Biochemical Properties
It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown potential as antiviral and antimicrobial agents .
Cellular Effects
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown cytotoxicity at certain concentrations .
Molecular Mechanism
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 1,2,4-triazolo[4,3-a]quinoxaline, which is then functionalized to introduce the benzyl and ethyl ester groups. The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) to form quinoxaline derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of Pd/C can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Triazoloquinoxaline: Lacks the ethyl ester and benzyl groups but shares the core structure.
Benzylquinoxaline: Similar but without the triazole ring.
Uniqueness: Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is unique due to its combined structural features, which confer enhanced biological activity and chemical versatility compared to its simpler analogs .
Properties
IUPAC Name |
ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-25-19(24)18-22-21-17-15(12-13-8-4-3-5-9-13)20-14-10-6-7-11-16(14)23(17)18/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXQKAPQOGJRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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